molecular formula C9H6BrNO3 B1376958 3-bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione CAS No. 1428139-35-8

3-bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione

Cat. No. B1376958
CAS RN: 1428139-35-8
M. Wt: 256.05 g/mol
InChI Key: OKRCMQGFTLTOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione, also known as 3-bromo-2,5-furandione, is a heterocyclic organic compound with a wide range of applications in scientific research and laboratory experiments. It is a white to pale yellow crystalline solid that is insoluble in water but soluble in organic solvents. Due to its unique structure and properties, 3-bromo-2,5-furandione has been used in a variety of scientific research applications, including synthetic organic chemistry, medicinal chemistry, and bioorganic chemistry. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-bromo-2,5-furandione.

Scientific Research Applications

Highly Luminescent Polymers

The compound 3-bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione is related to derivatives that have been incorporated into highly luminescent polymers. Research conducted by Zhang and Tieke (2008) introduced polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, demonstrating strong fluorescence and high quantum yield, making them suitable for applications in organic electronics and photonics (Zhang & Tieke, 2008).

Palladium-catalyzed Carbonylative Cyclization

Bae and Cho (2014) reported a palladium-catalyzed carbonylative cyclization process involving β-bromo-α,β-unsaturated carboxylic acids to synthesize 1-(dimethylamino)-1H-pyrrole-2,5-diones. This method highlights a synthetic route that could potentially involve this compound as an intermediate or target molecule in organic synthesis (Bae & Cho, 2014).

Deeply Colored Polymers

Welterlich, Charov, and Tieke (2012) synthesized deeply colored polymers containing tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units. These polymers exhibit unique optical properties due to their structural makeup, suggesting the potential use of this compound derivatives in advanced material science applications (Welterlich, Charov, & Tieke, 2012).

Antimicrobial Activity Study

Holota et al. (2020) explored the antimicrobial activity of products derived from the reaction of 1-phenyl-1H-pyrrole-2,5-dione derivatives, which are structurally similar to this compound. This research indicates the potential of such derivatives in developing new antimicrobial agents (Holota et al., 2020).

Organic Inhibitors of Carbon Steel Corrosion

Zarrouk et al. (2015) synthesized new 1H-pyrrole-2,5-dione derivatives that act as efficient organic inhibitors against the corrosion of carbon steel. This suggests that compounds like this compound could be explored for their corrosion inhibition properties in acidic mediums (Zarrouk et al., 2015).

properties

IUPAC Name

3-bromo-1-(furan-2-ylmethyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c10-7-4-8(12)11(9(7)13)5-6-2-1-3-14-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRCMQGFTLTOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=O)C=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601226877
Record name 1H-Pyrrole-2,5-dione, 3-bromo-1-(2-furanylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1428139-35-8
Record name 1H-Pyrrole-2,5-dione, 3-bromo-1-(2-furanylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2,5-dione, 3-bromo-1-(2-furanylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione
Reactant of Route 3
Reactant of Route 3
3-bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione
Reactant of Route 4
3-bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione
Reactant of Route 6
Reactant of Route 6
3-bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.